C.I. Disperse Red 193
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Overview
Description
C.I. Disperse Red 193 is a synthetic dye used primarily in the textile industry for dyeing polyester and other hydrophobic fibers. It belongs to the class of disperse dyes, which are non-ionic and partially soluble in water. Disperse dyes are known for their ability to dye synthetic fibers effectively due to their small molecular size and non-polar nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Red 193 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments for diazotization and neutral to slightly alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and efficiency. The process includes steps such as mixing, heating, and cooling under controlled conditions to achieve the desired dye quality. The final product is then purified and dried before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Red 193 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonic acids under controlled conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Aromatic amines and other reduced forms of the dye.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
C.I. Disperse Red 193 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Mechanism of Action
The mechanism of action of C.I. Disperse Red 193 involves its interaction with synthetic fibers at the molecular level. The dye molecules penetrate the fiber structure and form van der Waals and dipole interactions with the polymer chains. This results in the dye being firmly anchored within the fiber, providing excellent color fastness and durability .
Comparison with Similar Compounds
Similar Compounds
C.I. Disperse Red 9: Another red dye derived from anthraquinone, known for its bright red color and good fastness properties.
C.I. Disperse Red 11: Also called C.I. 62015, a red dye with similar applications in the textile industry.
C.I. Disperse Red 60: An anthraquinone-based dye used for dyeing synthetic fibers.
Uniqueness
C.I. Disperse Red 193 is unique due to its specific chemical structure, which provides distinct color properties and fastness characteristics. Its ability to form stable interactions with synthetic fibers makes it particularly valuable in the textile industry .
Properties
CAS No. |
26692-47-7 |
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Molecular Formula |
C21H23ClN4O8S |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-chloro-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN4O8S/c1-14(27)33-10-8-25(9-11-34-15(2)28)16-4-6-19(18(22)12-16)23-24-20-7-5-17(26(29)30)13-21(20)35(3,31)32/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
ZWZLLAMBXRZLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C)Cl |
Origin of Product |
United States |
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